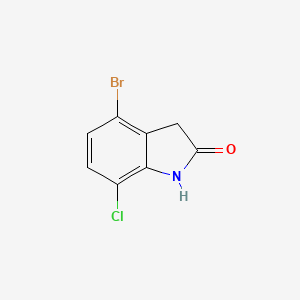
4-Amino-2-fluorobenzene-1-thiol
Übersicht
Beschreibung
4-Amino-2-fluorobenzene-1-thiol, also known as AFBT, is a compound with the molecular formula C6H6FNS and a molecular weight of 143.18 . It belongs to the class of organic compounds known as thiols or mercaptans .
Synthesis Analysis
The synthesis of AFBT or similar compounds often involves reactions with thiol groups . For instance, a related compound, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, was successfully synthesized and then treated with different metal ions salts to afford the corresponding complexes .Molecular Structure Analysis
The molecular structure of AFBT consists of a benzene ring substituted with an amino group, a fluorine atom, and a thiol group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Thiols, like AFBT, can undergo various chemical reactions. One notable reaction is the addition of a thiol to unsaturated functional groups of organic molecules, such as maleimides . This reaction can yield a thioether , and it’s often used in the site-selective modification of proteins .Physical and Chemical Properties Analysis
AFBT is a solid compound with a molecular weight of 143.18 . Its physical and chemical properties can be influenced by the presence of the amino, fluorine, and thiol groups in its structure .Wissenschaftliche Forschungsanwendungen
Environmental Sensing and Analysis
4-Amino-2-fluorobenzene-1-thiol and related compounds have been extensively researched for their applications in environmental sensing and analysis. The development of fluorescent probes based on reaction mechanisms involving thiophenols, including derivatives of this compound, enables highly sensitive and selective detection of toxic benzenethiols in water samples. For instance, a study described the design of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, demonstrating its application in the quantitative recovery of thiophenols in environmental water samples with high sensitivity and selectivity (Wang et al., 2012).
Biochemical and Biomedical Applications
In the biochemical and biomedical fields, compounds like this compound have been utilized in the synthesis of probes for the detection of biological thiols, which are crucial in various physiological processes. These probes, designed to specifically react with thiols such as cysteine, exhibit significant fluorescence enhancements upon reaction, making them valuable tools for biological imaging and studying cellular functions. The specificity and sensitivity of these probes toward biological thiols have been demonstrated through both theoretical calculations and practical applications in cellular imaging (Shao et al., 2011).
Material Science and Surface Chemistry
The functionalization of surfaces with compounds similar to this compound has been investigated for applications in material science and surface chemistry. Studies have focused on the creation of self-assembled monolayers on gold substrates, exploring the properties and potential applications of these functionalized surfaces in biomedicine, materials science, and molecular electronics. The characterization of these surfaces, including their chemical composition and molecular orientation, provides insights into their utility for various technological applications (Dietrich et al., 2010).
Antimicrobial and Antifungal Research
The derivative compounds of this compound have also been explored for their antimicrobial and antifungal activities. Synthesis and evaluation of these compounds have revealed their potential as antimicrobial agents against a variety of pathogens. This research contributes to the development of new therapeutic agents, highlighting the importance of these compounds in addressing microbial resistance (Bayrak et al., 2009).
Zukünftige Richtungen
The future research directions for AFBT and similar compounds could involve exploring their potential applications in various fields. For instance, thiol-ene “click reactions” have been identified as a promising approach to synthesize novel organic compounds and polymer materials . Additionally, the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives, which are structurally similar to AFBT, have been highlighted as areas of interest .
Eigenschaften
IUPAC Name |
4-amino-2-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBZPZHMEVSWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-52-6 | |
| Record name | 4-amino-2-fluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B3242406.png)


![{Spiro[2.3]hexan-1-yl}methanol](/img/structure/B3242432.png)



![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3242457.png)





